molecular formula C27H27ClN2O6S B11638324 ethyl (2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11638324
M. Wt: 543.0 g/mol
InChI Key: OCRJLNHSESZFBE-STZFKDTASA-N
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Description

ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and ethylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with different substituents. Examples include:

  • Compounds with different halogen substituents.
  • Compounds with varying alkoxy groups.

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H27ClN2O6S

Molecular Weight

543.0 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27ClN2O6S/c1-6-35-18-10-8-17(9-11-18)23-22(26(32)36-7-2)15(3)29-27-30(23)25(31)21(37-27)14-16-12-19(28)24(34-5)20(13-16)33-4/h8-14,23H,6-7H2,1-5H3/b21-14-

InChI Key

OCRJLNHSESZFBE-STZFKDTASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OC)OC)/S3)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)Cl)OC)OC)S3)C)C(=O)OCC

Origin of Product

United States

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